molecular formula C9H7BrF3NO2S B8160042 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine

1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine

Cat. No.: B8160042
M. Wt: 330.12 g/mol
InChI Key: LIEPZMDPZPDFRF-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to an azetidine ring

Preparation Methods

The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine typically involves multiple steps, starting with the preparation of the 3-bromo-4-fluorophenyl precursor. This precursor is then subjected to sulfonylation and subsequent reactions to introduce the difluoroazetidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfonyl group allows for strong binding interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar compounds to 1-((3-Bromo-4-fluorophenyl)sulfonyl)-3,3-difluoroazetidine include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)sulfonyl-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2S/c10-7-3-6(1-2-8(7)11)17(15,16)14-4-9(12,13)5-14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEPZMDPZPDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3,3-difluoroazetidine hydrochloric acid (0.947 g, 7.31 mmol) in 20 mL dichloromethane at 0° C. was added N-ethyl-N-isopropylpropan-2-amine (2.80 mL, 16.1 mmol) followed by the addition of a solution of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (2.0 g, 7.3 mmol) in 4 mL dichloromethane. The mixture was stirred at room temperature overnight and then heated at 55° C. for 5 hours, diluted with dichloromethane, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated and the residue was purified by flash chromatography (silica gel, 10-50% ethyl acetate/heptanes gradient) to give the title compound (1.5 g, 62.1% yield)
Quantity
0.947 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62.1%

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